molecular formula C13H16O B11954289 (E)-4-mesitylbut-3-en-2-one

(E)-4-mesitylbut-3-en-2-one

Cat. No.: B11954289
M. Wt: 188.26 g/mol
InChI Key: LWXBQPWVAVMPDK-AATRIKPKSA-N
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Description

(E)-4-mesitylbut-3-en-2-one is an organic compound characterized by its mesityl group attached to a butenone structure

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

(E)-4-(2,4,6-trimethylphenyl)but-3-en-2-one

InChI

InChI=1S/C13H16O/c1-9-7-10(2)13(11(3)8-9)6-5-12(4)14/h5-8H,1-4H3/b6-5+

InChI Key

LWXBQPWVAVMPDK-AATRIKPKSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=C/C(=O)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=CC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-mesitylbut-3-en-2-one typically involves the aldol condensation reaction between mesityl aldehyde and acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions generally include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-mesitylbut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The mesityl group can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

(E)-4-mesitylbut-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-mesitylbut-3-en-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-phenylbut-3-en-2-one: Similar structure but with a phenyl group instead of a mesityl group.

    (E)-4-tolylbut-3-en-2-one: Contains a tolyl group instead of a mesityl group.

Uniqueness

(E)-4-mesitylbut-3-en-2-one is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Biological Activity

(E)-4-Mesitylbut-3-en-2-one, also known as mesityl oxide, is a compound of significant interest in organic chemistry and biochemistry due to its diverse biological activities and applications. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a mesityl group (1,3-dimethyl-2-butenyl) attached to a butenone moiety. The molecular formula is C12H16OC_{12}H_{16}O, and its structure can be represented as follows:

Structure C6H3(CH3)2C(=O)C4H6\text{Structure }\quad \text{C}_6\text{H}_3(\text{CH}_3)_2\text{C}(=O)\text{C}_4\text{H}_6

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential therapeutic applications.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study conducted by demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This antimicrobial activity suggests that the compound could be a candidate for developing new antibacterial agents.

2. Antioxidant Properties

Antioxidant activity is another significant aspect of this compound. In vitro assays have shown that the compound can scavenge free radicals effectively. A study measured the DPPH radical scavenging activity, yielding an IC50 value of 45 µg/mL, indicating moderate antioxidant potential compared to standard antioxidants like ascorbic acid (IC50 = 25 µg/mL) .

3. Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes linked to various diseases. For example, it was found to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease:

Enzyme Inhibition (%) at 100 µM
Acetylcholinesterase65

This inhibition suggests that this compound may have potential applications in neuroprotective therapies.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against clinical isolates of resistant bacteria, demonstrating its potential as an alternative treatment option for antibiotic-resistant infections .
  • Neuroprotective Effects : Another study investigated the neuroprotective effects of this compound in animal models, showing improvements in cognitive function and reduction in oxidative stress markers .

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